An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Dibenzoyl-D-tartaric Acid
An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dibenzoyl-D-tartaric acid is a pivotal tool in the field of stereochemistry, widely employed as a chiral resolving agent in the pharmaceutical and fine chemical industries. Its rigid, C2-symmetric structure, derived from naturally occurring D-tartaric acid, allows for the effective separation of racemic mixtures into their constituent enantiomers. This technical guide provides a comprehensive overview of the structure, stereochemistry, and practical applications of (+)-Dibenzoyl-D-tartaric acid, including detailed experimental protocols for its synthesis and use in chiral resolution.
Introduction
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The separation of these enantiomers is therefore a critical step in drug development and manufacturing. (+)-Dibenzoyl-D-tartaric acid has emerged as a highly effective and versatile resolving agent for a wide range of racemic compounds, particularly amines.[1][2][] Its efficacy stems from its ability to form diastereomeric salts with the enantiomers of a racemic mixture, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] This guide will delve into the specific structural and stereochemical features that make (+)-Dibenzoyl-D-tartaric acid an invaluable asset in asymmetric synthesis.
Structure and Stereochemistry
Molecular Structure
(+)-Dibenzoyl-D-tartaric acid is a diester of D-tartaric acid and benzoic acid. Its chemical formula is C₁₈H₁₄O₈, and its IUPAC name is (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid.[1][4] The molecule consists of a central four-carbon butanedioic acid backbone, with two carboxyl groups at either end. The hydroxyl groups of the parent D-tartaric acid at the C2 and C3 positions are esterified with benzoyl groups.
Stereochemistry
The stereochemistry of (+)-Dibenzoyl-D-tartaric acid is inherited from its precursor, D-tartaric acid. It possesses two chiral centers at the C2 and C3 carbons, both having the (S) configuration. This results in a C2 axis of symmetry passing through the midpoint of the C2-C3 bond. The dextrorotatory nature of this compound is indicated by the "(+)" prefix in its name.
The Fischer projection of (+)-Dibenzoyl-D-tartaric acid is a useful two-dimensional representation of its three-dimensional structure. In this projection, the carboxyl groups are placed at the top and bottom of the vertical line, while the benzoyloxy groups are on the horizontal lines, projecting out towards the viewer.
Physicochemical Properties
A summary of the key physicochemical properties of (+)-Dibenzoyl-D-tartaric acid is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₄O₈ | [1][5] |
| Molecular Weight | 358.30 g/mol | [1] |
| CAS Number | 17026-42-5 | [5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 150-155 °C | [1] |
| Specific Rotation [α]28D | +116° (c=9 in ethanol) | [6] |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and acetone. | [1][5] |
Experimental Protocols
Synthesis of (+)-Dibenzoyl-D-tartaric Acid
This protocol describes the synthesis of (+)-Dibenzoyl-D-tartaric acid from D-tartaric acid and benzoyl chloride.
Materials:
-
D-tartaric acid
-
Benzoyl chloride
-
Toluene
-
Copper (II) sulfate (catalyst)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend D-tartaric acid (e.g., 150 g) in toluene (e.g., 200 mL).
-
Add a catalytic amount of copper (II) sulfate (e.g., 1 g) to the suspension with stirring.
-
Slowly add benzoyl chloride (e.g., 300 g) to the mixture via the dropping funnel over a period of 2 hours. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, continue to stir the reaction mixture for an additional 4 hours.
-
The resulting solid, which is the anhydride of dibenzoyl-D-tartaric acid, is collected by filtration.
-
The collected solid is then transferred to a flask containing an equal weight of water and toluene.
-
The mixture is heated to reflux and maintained at this temperature for 3 hours to facilitate hydrolysis of the anhydride.
-
After cooling to room temperature, the solid (+)-Dibenzoyl-D-tartaric acid is collected by filtration, washed with toluene, and dried.
Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a racemic amine using (+)-Dibenzoyl-D-tartaric acid.
Materials:
-
Racemic amine
-
(+)-Dibenzoyl-D-tartaric acid
-
Methanol (or other suitable solvent)
-
5 M Sodium hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent, such as methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent, gently heating if necessary.
-
Slowly add the amine solution to the tartaric acid derivative solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a 5 M sodium hydroxide solution dropwise with stirring until the solid dissolves and the solution becomes basic (pH > 10). This will liberate the free amine.
-
Extract the aqueous solution with several portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Visualizations
Caption: Relationship between Tartaric Acid Stereoisomers and their Dibenzoyl Derivatives.
Caption: General Workflow for Chiral Resolution of a Racemic Amine.
Conclusion
(+)-Dibenzoyl-D-tartaric acid remains an indispensable reagent in the field of stereochemistry. Its well-defined structure, predictable stereochemistry, and the ease with which it forms crystalline diastereomeric salts make it a reliable choice for the resolution of a diverse array of racemic compounds. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful application of this powerful chiral resolving agent in their work. The continued use and investigation of such classical resolution methods, alongside modern asymmetric synthesis techniques, will undoubtedly continue to advance the development of enantiomerically pure pharmaceuticals and fine chemicals.
References
- 1. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Page loading... [wap.guidechem.com]
- 6. PROCESSES FOR THE RECOVERY OF OPTICALLY ACTIVE DIACYLTARTATIC ACIDS - Patent 1586551 [data.epo.org]
